molecular formula C10H11N3O B013793 N-Nitrosoanatabine CAS No. 887407-16-1

N-Nitrosoanatabine

Cat. No. B013793
CAS RN: 887407-16-1
M. Wt: 189.21 g/mol
InChI Key: ZJOFAFWTOKDIFH-UHFFFAOYSA-N
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Description

N-Nitrosoanatabine (NNA) is an organic compound that is used in various scientific research applications. It is a nitroso compound, which is a type of organic compound containing a nitroso group, a nitrogen atom double-bonded to an oxygen atom. NNA is a white crystalline solid that is soluble in water. It has a molecular weight of 141.11 and a melting point of 266-267°C. NNA is a highly reactive and versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

  • Lowering Tobacco-Specific Nitrosamines in Tobacco : NAT is used in research to reduce tobacco-specific nitrosamines (TSNAs) in air-cured burley tobacco (Cui et al., 1994).

  • Pharmacokinetic Studies : It is involved in pharmacokinetic studies to determine the biological half-lives of tobacco-specific N-nitrosamines in rats (Adams, LaVoie, & Hoffmann, 1985).

  • Determining TSNA Metabolites in Plasma : NAT is utilized in a method for determining tobacco-specific N-nitrosamines and their metabolites in rabbit plasma (Wang et al., 2013).

  • Assays in Laboratory Animals : For in-depth assays in laboratory animals, NAT is used to delineate its tissue distribution and metabolism, aiding in structure-activity comparisons and risk assessment (Desai et al., 2002).

  • Enantiomer Separation : It separates the enantiomers of N'-Nitrosonornicotine, a carcinogen found in tobacco and tobacco smoke (Cai et al., 2016).

  • Inhibiting Metabolism of NNK : NAT inhibits the metabolism of NNK but not of NNN, suggesting a common enzyme for NNN and nicotine metabolism (Murphy & Heiblum, 1990).

  • Indicator for Indoor Pollution : It is potentially used as a tobacco-specific indicator for indoor pollution, being a newly identified carcinogenic N-nitrosamine in tobacco products (Hoffmann et al., 1979).

  • Inhibiting N'-Nitrosonornicotine Metabolism : NAT, along with N'-Nitrosoanabasine, inhibits the metabolism of N'-Nitrosonornicotine, affecting its carcinogenicity (Liu et al., 2016).

  • Quantification in Tobacco and Smoke : NAT is quantified in cigarette tobacco and mainstream smoke, indicating its prevalence in tobacco products (Tricker, Ditrich, & Preussmann, 1991).

  • Biomarker of TSNA Exposure : It serves as a biomarker of TSNA exposure in tobacco and tobacco smoke (Xia et al., 2020).

  • Carcinogenicity in Tobacco Smoke : Its carcinogenic properties are identified in tobacco smoke (Harris, 2001).

  • Assessing Tobacco Use-Related Exposure : A method is developed for assessing exposure to NAT in human urine, relevant for tobacco use studies (Kavvadias et al., 2009).

  • Structural Insights in Tobacco Products : Research provides insights into the structures and precursors of tobacco-specific nitrosamines, including NAT (Carmella, McIntee, Chen, & Hecht, 2000).

  • Carcinogenicity Studies : NAT's carcinogenicity is investigated in dose-response studies in rats (Hoffmann, Rivenson, Amin, & Hecht, 2004).

  • Chemical Studies in Tobacco Smoke : It is analyzed as part of the chemical studies on tobacco smoke and its specific nitrosamines (Hoffmann, Adams, Piadé, & Hecht, 1980).

  • Carcinogen in Snuff : NAT is mentioned as a carcinogen in snuff and snuff dippers' saliva (Hoffmann & Adams, 1981).

  • Decreasing TSNA in Tobacco : It is part of studies aiming to decrease TSNA content, including NAT, in the air-curing process of burley tobacco (Wei et al., 2014).

  • Origin in Tobacco Smoke : Investigations focus on the origin of NAT and other TSNAs in mainstream cigarette smoke (Fischer et al., 1990).

  • Exposure in Indoor Air : Studies show non-smokers' exposure to NAT in indoor air polluted with tobacco smoke (Brunnemann, Cox, & Hoffmann, 1992).

Safety and Hazards

N-Nitrosoanatabine is toxic if swallowed . In case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air .

Mechanism of Action

Target of Action

N-Nitrosoanatabine (NAT) is a member of the class of tobacco-specific nitrosamines (TSNAs) . TSNAs are carcinogenic compounds formed through the burning, curing, and fermentation of tobacco leaves .

Mode of Action

Metabolic activation is required to convert them into alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

Biochemical Pathways

The formation of NAT and other TSNAs mainly results from the nitrosation of their precursor amines in tobacco . They can also be formed by nitrosation of nicotine, the overwhelmingly abundant tobacco alkaloid .

Pharmacokinetics

It’s known that the biological half-lives for nitrosamines like nnn and nat were found to be 184 and 540 minutes respectively in a study conducted on f344 rats . A relatively short biological half-life for the TSNAs suggests a correlation with carcinogenic potency .

Result of Action

It’s known that nitrosamines generally cause dna damage, leading to mutations and cancer . NAT, classified in the third group of carcinogens, belongs to the class of TSNAs .

Action Environment

The levels of NAT in tobacco can vary and significantly correlate to the amount of nitrate in tobacco . NAT is produced together with N′-nitrosonornicotine [NNN] and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone [NNK]) in tobacco . The environment in which NAT acts is primarily within the body of a tobacco user, where it can cause harmful effects.

properties

IUPAC Name

3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868005
Record name 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887407-16-1
Record name 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887407-16-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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